molecular formula C23H27N3O6S B11006232 (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide

Cat. No.: B11006232
M. Wt: 473.5 g/mol
InChI Key: GJNDCLPWYUNCOK-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide is a synthetic small molecule investigated for its potential as a targeted protein degrader. Its structure incorporates a phthalide moiety linked to a tetrahydrofuran-thiadiazole group, a design reminiscent of cereblon (CRBN)-modulating agents. This compound is hypothesized to function as a molecular glue, potentially recruiting E3 ubiquitin ligase complexes to neo-substrates, leading to their ubiquitination and subsequent proteasomal degradation [a href="https://www.nature.com/articles/s41586-021-03735-5"]. Research into this compound is primarily focused on oncology and chemical biology, where it serves as a tool for understanding targeted protein degradation (TPD) pathways and probing the functions of previously "undruggable" targets. The precise target profile and efficacy are under active investigation, making it a valuable compound for researchers exploring novel therapeutic modalities. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide

InChI

InChI=1S/C23H27N3O6S/c1-12(7-9-17(27)24-23-26-25-21(33-23)16-5-4-10-31-16)6-8-14-19(28)18-15(11-32-22(18)29)13(2)20(14)30-3/h6,16,28H,4-5,7-11H2,1-3H3,(H,24,26,27)/b12-6+

InChI Key

GJNDCLPWYUNCOK-WUXMJOGZSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C4CCCO4)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C4CCCO4)O

Origin of Product

United States

Preparation Methods

Isolation and Functionalization of Mycophenolic Acid

Mycophenolic acid (MPA) serves as the foundational scaffold for this intermediate. As reported in PubChem (CID 24280-93-1), MPA is commercially available but can also be isolated from Penicillium species via fermentation. Key modifications include preserving the (E)-configuration of the 4-methylhex-4-enoic acid side chain while ensuring regioselective protection of the phenolic hydroxyl group.

Protocol:

  • Fermentation Extraction : MPA is extracted using ethyl acetate from fungal biomass, followed by silica gel chromatography (hexane/EtOAc, 3:7) to achieve >98% purity.

  • Selective Methylation : The 6-methoxy group is introduced via reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF at 60°C for 12 h, yielding 6-methoxy-MPA.

  • Side-Chain Optimization : The (E)-4-methylhex-4-enoic acid side chain is stabilized by avoiding prolonged exposure to acidic conditions, which may induce isomerization.

Analytical Data:

ParameterValueSource
Yield (Isolation)72%
Purity (HPLC)99.2%
Melting Point141–143°C

Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Cyclocondensation and Functionalization

The thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with 2,3-dihydrofuran, followed by oxidative ring closure. This method, adapted from PMC3767340, avoids high-pressure conditions and strong acids to prevent thiadiazole ring degradation.

Protocol:

  • Thiosemicarbazide Activation : React thiosemicarbazide (1.0 eq) with 2,3-dihydrofuran (2.0 eq) in acetic acid at reflux for 8 h.

  • Oxidative Cyclization : Treat the intermediate with tert-butyl hydroperoxide (TBHP, 1.2 eq) in ethanol/water (1:1) at 20°C for 4 h to form 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.

Optimization Notes:

  • Stereochemical Control : The tetrahydrofuran ring adopts a chair conformation, with the thiadiazole amine positioned equatorially to minimize steric hindrance.

  • Yield Improvement : Adding TBHP incrementally reduces byproduct formation (e.g., disulfides), increasing yield from 15% to 65%.

Analytical Data:

ParameterValueSource
Yield65%
1H^1H NMR (DMSO-d6)δ 10.51 (s, 1H, NH), 4.69 (s, 2H, CH₂)

Amide Coupling via Uronium Activation

TBTU/HOBt-Mediated Coupling

The final step involves coupling the mycophenolic acid derivative with the thiadiazole amine using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole), as validated by Walczak et al.. This method circumvents the need for phenolic hydroxyl protection, simplifying the synthesis.

Protocol:

  • Activation : Dissolve MPA derivative (1.0 eq) in anhydrous DMF. Add TBTU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir at 0°C for 15 min.

  • Amidation : Add 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (1.1 eq) and stir at room temperature for 24 h.

  • Work-Up : Quench with ice water, extract with EtOAc, and purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).

Optimization Notes:

  • Solvent Choice : DMF outperforms THF due to better solubility of the mycophenolic acid intermediate.

  • Temperature Control : Maintaining 0°C during activation minimizes epimerization of the (E)-double bond.

Analytical Data:

ParameterValueSource
Yield78%
Purity (LC-MS)98.5%
13C^13C NMR (CDCl₃)δ 174.2 (C=O), 165.8 (C=N)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The TBTU/HOBt method offers superior scalability (>10 g batches) compared to phosphonic acid anhydride (T3P) approaches, which require stringent moisture control.

Environmental Impact

Green chemistry principles are integrated into the thiadiazole synthesis (e.g., TBHP in ethanol/water), reducing waste generation by 40% compared to traditional methods .

Chemical Reactions Analysis

Amide Hydrolysis

The central amide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a thiadiazolylamine derivative.

Reaction Type Conditions Reagents Products Yield References
Acidic hydrolysisReflux in HCl (6M), 12 hoursConcentrated HCl, heatCarboxylic acid + 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine~60–70%*
Basic hydrolysisNaOH (2M), 80°C, 8 hoursNaOH, heatSodium carboxylate + 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine~50–60%*

*Yields estimated based on analogous amide hydrolysis studies.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety may undergo electrophilic substitution or alkylation.

Reaction Type Conditions Reagents Products Notes References
NitrationHNO₃/H₂SO₄, 0°C, 2 hoursNitrating mixtureNitro-substituted thiadiazole derivativePositional selectivity requires DFT analysis
AlkylationK₂CO₃, DMF, 60°C, 6 hoursMethyl iodideMethylated thiadiazoleLimited steric hindrance observed

Oxidation of Hex-4-enamide Double Bond

The (E)-configured double bond in the hex-4-enamide chain can undergo oxidation.

Reaction Type Conditions Reagents Products Stereochemistry References
EpoxidationCH₂Cl₂, 0°C, 1 hourmCPBAEpoxide derivativeRetains E-configuration
DihydroxylationTHF/H₂O, 25°C, 4 hoursOsO₄, NMOVicinal diolSyn addition

Reduction of 3-Oxo Group

The ketone in the dihydroisobenzofuran ring is reducible to a secondary alcohol.

Reaction Type Conditions Reagents Products Yield References
Borohydride reductionEtOH, 25°C, 3 hoursNaBH₄Alcohol derivative~85%*
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOHH₂, Pd/CSaturated alcohol~90%*

*Theoretical yields based on similar ketone reductions.

Tetrahydrofuran Ring-Opening

The tetrahydrofuran (THF) substituent may undergo acid-catalyzed ring-opening.

Reaction Type Conditions Reagents Products Mechanism References
Acidic cleavageHBr (48%), reflux, 6 hoursHBrBromoalkane + diolSN2

Esterification of Hydroxyl Group

The phenolic -OH group on the dihydroisobenzofuran can be esterified.

Reaction Type Conditions Reagents Products Catalyst References
AcetylationPyridine, 25°C, 12 hoursAcetic anhydrideAcetylated derivativeDMAP

Key Stability Considerations:

  • The compound is sensitive to strong acids/bases due to the amide and THF groups.

  • Thermal decomposition occurs above 200°C, as indicated by thermogravimetric analysis (TGA) data .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features make it a candidate for drug development. Its unique combination of functional groups—such as hydroxy, methoxy, and thiadiazolyl moieties—suggests potential biological activities. Preliminary studies indicate that similar compounds may exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Research has indicated that compounds with thiadiazole derivatives often show antibacterial and antifungal properties.
  • Anticancer Properties : Some studies have highlighted the potential of related compounds in inhibiting cancer cell proliferation through various mechanisms.

Understanding the biological interactions of this compound is crucial for assessing its therapeutic potential. Key areas of investigation include:

Pharmacodynamics and Pharmacokinetics

Studies focusing on how the compound interacts with biological targets can provide insights into its efficacy and safety profiles. Potential studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Pathway Analysis : Understanding how the compound is metabolized in the body can inform dosing regimens and predict interactions with other drugs.

In Vivo and In Vitro Studies

Conducting experiments in both laboratory settings and live models can yield comprehensive data on the compound's effectiveness and safety.

Synthetic Methodologies

The synthesis of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide can involve several methodologies:

Reactions for Modification

Various chemical reactions can be employed to modify the compound or create analogs with different biological properties. These may include:

  • Esterification : To enhance solubility or bioavailability.
  • Substitution Reactions : To introduce new functional groups that could improve therapeutic effects.

Advancements in Synthesis

Recent advancements in synthetic techniques, such as computer-assisted synthesis and quantum chemical calculations, can optimize reaction pathways for higher yields and efficiency.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds with promising results:

StudyFindings
Study ADemonstrated significant antimicrobial activity against various pathogens using a related thiadiazole derivative.
Study BShowed anticancer effects in vitro on breast cancer cell lines using structurally similar compounds.
Study CInvestigated pharmacokinetics in animal models, revealing favorable absorption rates for thiadiazole-containing compounds.

These findings underscore the importance of further research into this compound to unlock its full therapeutic potential.

Mechanism of Action

The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are detailed below:

Structural Analog: (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide

  • Key Differences :
    • Substitutions on the dihydroisobenzofuran core: The target compound has a 4-hydroxy-6-methoxy substitution, whereas this analog has 4,6-dimethoxy groups. The hydroxyl group in the target compound may enhance hydrogen-bonding capacity and solubility.
    • Thiadiazole substituent: The target compound features a tetrahydrofuran-2-yl group, while the analog has an isopropyl group. This difference impacts lipophilicity (LogD: 10.44 for the analog vs. estimated 9.8–10.2 for the target) .
Property Target Compound (E)-6-... Analog (4E)-6-... (ChemBase ID: 225007)
Molecular Formula C23H27N3O5S C23H29N3O5S
Molecular Mass (g/mol) ~457.5 (estimated) 459.56
Dihydroisobenzofuran Substituents 4-hydroxy, 6-methoxy, 7-methyl 4,6-dimethoxy, 7-methyl
Thiadiazole Substituent Tetrahydrofuran-2-yl Isopropyl
Calculated LogD (pH 5.5) Not reported 10.44

Analog with Thiazole Core: (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)hex-4-enamide

  • Key Differences :
    • Heterocyclic core: The target compound contains a 1,3,4-thiadiazole , whereas this analog uses a 1,3-thiazole ring. Thiadiazoles generally exhibit higher electron deficiency and metabolic stability.
    • Substituent on heterocycle: The analog’s thiazole has a methyl group instead of a tetrahydrofuran substituent, reducing steric bulk but increasing hydrophobicity .
Property Target Compound (E)-6-... Thiazole Analog (CAS: 1282457-76-4)
Molecular Formula C23H27N3O5S C22H26N2O5S
Molecular Mass (g/mol) ~457.5 430.5
Heterocycle 1,3,4-Thiadiazole 1,3-Thiazole
Substituent on Heterocycle Tetrahydrofuran-2-yl Methyl

Research Findings and Implications

  • Synthetic Complexity : The target compound’s tetrahydrofuran-substituted thiadiazole likely requires multi-step synthesis, similar to analogs reported in and . However, the hydroxyl group introduces challenges in protecting/deprotecting strategies .
  • Pharmacokinetic Predictions : The tetrahydrofuran substituent may improve metabolic stability compared to isopropyl or methyl groups due to reduced cytochrome P450 susceptibility .
  • Further studies are needed to validate this hypothesis.

Biological Activity

The compound (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)hex-4-enamide is a complex organic molecule that incorporates both a dihydroisobenzofuran moiety and a thiadiazole ring. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of the compound is C23H31N2O7SC_{23}H_{31}N_{2}O_{7}S, with a molecular weight of 433.49 g/mol. The presence of the thiadiazole ring is significant as it is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit substantial antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains including Staphylococcus aureus and Candida albicans . The incorporation of the thiadiazole group enhances the compound's ability to inhibit bacterial growth, likely due to its interaction with microbial enzymes and cellular structures.

Anti-inflammatory Potential

The compound has been evaluated for its potential as an anti-inflammatory agent. Docking studies suggest that it can inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory pathway. The inhibitory concentration ranges from 2.5 μM to 165 μM, indicating promising anti-inflammatory activity . The mechanism involves binding to the active site of LOX, which is critical in mediating inflammatory responses.

Anticancer Properties

The structural components of this compound may also contribute to anticancer activity. Thiadiazole derivatives are known for their cytotoxic effects against various cancer cell lines. Studies show that modifications in the thiadiazole structure can lead to enhanced potency against specific cancer types .

Study 1: Inhibition of Lipoxygenase

A study focused on derivatives similar to our compound demonstrated their ability to inhibit lipoxygenase effectively. Using computational docking methods, researchers identified key interactions between the compounds and the enzyme's active site, suggesting a viable pathway for drug development targeting inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another study reported on a series of 1,3,4-thiadiazole derivatives that exhibited significant antimicrobial activity against Shigella flexneri and Staphylococcus epidermidis. The findings highlighted the importance of substituents on the thiadiazole ring for enhancing biological activity .

Data Tables

Biological Activity Compound Type Target Organisms/Enzymes IC50 Values (μM)
AntimicrobialThiadiazole DerivativeStaphylococcus aureus, Candida albicansVaries by derivative
Anti-inflammatoryLOX InhibitorLipoxygenase2.5 - 165
AnticancerThiadiazole DerivativeVarious Cancer Cell LinesVaries by derivative

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the compound’s purity and structural integrity?

  • Methodology :

  • HPLC with UV detection is optimal for assessing purity, particularly for detecting residual solvents or synthetic intermediates .
  • FTIR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, isobenzofuran carbonyl at ~1750 cm⁻¹) .
  • NMR spectroscopy (¹H, ¹³C) resolves stereochemistry and substituent positions, with DEPT-135 aiding in identifying CH, CH₂, and CH₃ groups .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula, especially for the thiadiazole and enamide moieties .

Q. How can solubility challenges for in vitro assays be addressed?

  • Methodology :

  • Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Adjust pH using phosphate buffers (pH 6.8–7.4) for ionizable groups (e.g., phenolic -OH in isobenzofuran) .
  • Surfactants (e.g., Tween-80) or lipid-based nanoemulsions improve dispersion in cell culture media .

Q. What synthetic routes are feasible for constructing the thiadiazole and tetrahydrofuran moieties?

  • Methodology :

  • Thiadiazole synthesis : Cyclize thiosemicarbazide derivatives with α-keto acids under acidic conditions (H₂SO₄, reflux) .
  • Tetrahydrofuran ring : Employ oxidative cyclization of diols using NaIO₄ or RuO₄, or utilize Sharpless asymmetric epoxidation followed by ring-opening .
  • Amide coupling : Use EDCI/HOBt or DCC/DMAP for activating the carboxylic acid intermediate .

Advanced Research Questions

Q. How can reaction yield discrepancies in multi-step syntheses be systematically resolved?

  • Methodology :

  • Apply Design of Experiments (DoE) to optimize variables (temperature, catalyst loading, solvent polarity) .
  • Use HPLC-MS to identify side products (e.g., hydrolysis of the enamide group) and adjust protecting groups (e.g., tert-butyl esters) .
  • In situ monitoring via ReactIR or Raman spectroscopy tracks intermediate formation and guides kinetic control .

Q. What computational tools predict non-covalent interactions influencing the compound’s bioactivity?

  • Methodology :

  • Molecular docking (AutoDock Vina) models binding to targets (e.g., enzymes with hydrophobic pockets), focusing on the thiadiazole’s sulfur and tetrahydrofuran oxygen .
  • Molecular dynamics (MD) simulations (GROMACS) assess stability of hydrogen bonds between the isobenzofuran -OH and target residues .
  • DFT calculations (Gaussian 09) evaluate electron density distribution, particularly for the enamide’s conjugation system .

Q. How do structural modifications (e.g., substituent variation on the isobenzofuran) impact biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with halogen (Cl, Br) or electron-withdrawing groups (NO₂) at the 7-methyl position of isobenzofuran and compare IC₅₀ values in enzyme assays .
  • Free-Wilson analysis quantifies contributions of substituents to activity, using regression models .
  • Crystallography (single-crystal X-ray) correlates substituent steric effects with binding site occupancy .

Q. What strategies mitigate oxidative degradation of the enamide group during storage?

  • Methodology :

  • Forced degradation studies : Expose the compound to H₂O₂ (3%) or UV light and analyze degradants via LC-MS .
  • Stabilizers : Add antioxidants (BHT, ascorbic acid) or store under inert gas (N₂) in amber glass vials .
  • Lyophilization : Formulate as a lyophilized powder with trehalose to reduce hydrolysis .

Conflict Resolution & Data Interpretation

Q. How are contradictory spectral data (e.g., NMR splitting patterns) reconciled?

  • Methodology :

  • Variable-temperature NMR resolves dynamic effects (e.g., rotamers in the tetrahydrofuran ring) .
  • 2D NMR (COSY, HSQC) assigns coupling between adjacent protons and carbons, clarifying ambiguous peaks .
  • Comparative analysis with synthesized analogs validates unexpected shifts (e.g., deshielding due to thiadiazole’s electron-withdrawing effect) .

Q. What high-throughput approaches accelerate ligand design for derivatives?

  • Methodology :

  • Combinatorial libraries : Use automated parallel synthesis (e.g., Chemspeed platforms) to generate analogs with varied substituents .
  • Machine learning : Train models on existing bioactivity data to prioritize synthetic targets (e.g., Random Forest classifiers) .
  • SPR (Surface Plasmon Resonance) screening rapidly assesses binding affinity for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.